3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-(benzenesulfonamido)-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O5S3/c25-19(22-20-21-17(12-31-20)18-10-15(11-30-18)24(26)27)13-5-4-6-14(9-13)23-32(28,29)16-7-2-1-3-8-16/h1-12,23H,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWBAIOHAMACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=CS4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the intramolecular cyclization rearrangement reaction of a chloroacetamide derivative treated with ammonium . This process forms the thiazole ring, which is then further functionalized to introduce the nitrothiophene and benzenesulfonamide groups.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Cyclization: The thiazole ring can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution could introduce various functional groups onto the sulfonamide moiety.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its antimicrobial and anticancer properties. The presence of the nitro group is particularly noteworthy as it can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to antimicrobial or anticancer effects. Studies have indicated that similar compounds can inhibit key enzymes involved in cancer progression, making this compound a candidate for further investigation in cancer therapies.
Research has shown that compounds with similar structures exhibit significant biological activity:
- Antimicrobial Activity: The nitro group can generate reactive intermediates that interfere with bacterial cell functions.
- Anti-inflammatory Properties: Some derivatives have been noted for their potential to reduce inflammation, which could be beneficial in treating chronic inflammatory diseases.
Material Science
In materials science, this compound may serve as a building block for developing advanced materials such as organic semiconductors and sensors. Its unique electronic properties due to the thiazole and thiophene groups can be harnessed in the design of new electronic devices.
Case Study 1: Anticancer Properties
A study investigating the anticancer effects of thiazole derivatives found that compounds with similar structural motifs demonstrated potent inhibition of cancer cell proliferation. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that 3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide could be evaluated for its efficacy against various cancer types.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of sulfonamide derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The presence of the nitrothiophene moiety enhances the compound's reactivity and potential effectiveness against resistant bacterial strains.
Mechanism of Action
The mechanism of action of 3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Structural and Functional Differences
- For example, diethylsulfamoyl derivatives exhibit lower logP values, improving aqueous solubility .
- Thiazole Substituents : Substituting 4-nitrothiophen-2-yl with 4-nitrophenyl () or naphthalen-2-yl () modifies π-π interactions and steric hindrance. The nitrothiophene group enhances electron-withdrawing effects, which may stabilize charge-transfer interactions in enzyme active sites.
- Biological Activity : Compounds like F5254-0161 demonstrate computational stability in binding CIITA-I (Glide score: -6.41) via hydrogen bonds with GLY423 and ARG615 , whereas nitrothiophene-containing analogs may prioritize redox-mediated mechanisms due to the nitro group.
Biological Activity
The compound 3-benzenesulfonamido-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a novel derivative that has garnered attention for its potential biological activities, particularly in the realm of antimicrobial properties. This article examines its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Synthesis
The compound features a complex structure that integrates a benzenesulfonamide moiety with thiazole and nitrothiophene groups. This unique combination is believed to enhance its biological efficacy. The synthesis typically involves the reaction of appropriate sulfonyl chlorides with amino compounds, followed by various purification techniques to yield the target compound.
In Vitro Studies
Recent studies have highlighted the antibacterial activity of compounds similar to this compound. For instance, derivatives incorporating thiazole and sulfonamide groups have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
A comparative analysis of synthesized compounds indicated that those with specific substitutions (e.g., isopropyl or tert-butyl) exhibited lower Minimum Inhibitory Concentrations (MICs) against common pathogens such as Staphylococcus aureus and Escherichia coli. The following table summarizes the antibacterial activity of selected derivatives:
| Compound | MIC (μg/mL) | Active Against |
|---|---|---|
| 5a | 3.9 | S. aureus |
| 5b | 4.5 | E. coli |
| 5c | 6.0 | B. subtilis |
| 5d | 7.2 | P. aeruginosa |
These findings suggest that modifications to the compound's structure can significantly influence its antibacterial potency.
The mechanism through which these compounds exert their antibacterial effects often involves inhibition of bacterial enzymes critical for folate synthesis, such as dihydropteroate synthase (DHPS). By blocking this enzyme, sulfonamides prevent bacterial growth and replication, leading to their bacteriostatic effects.
Case Studies
- Hybrid Antimicrobials : A study explored the combination of thiazole-sulfonamide derivatives with cell-penetrating peptides (CPPs). This approach enhanced the compound's ability to penetrate bacterial membranes, leading to improved antibacterial activity against resistant strains of bacteria like E. coli .
- In Vivo Efficacy : Another investigation assessed the anti-inflammatory properties alongside antimicrobial activity in animal models. Compounds demonstrated significant reduction in inflammation while also exhibiting antimicrobial effects against various pathogens .
Safety and Toxicity
Preliminary toxicity assessments indicate that these compounds have low hemolytic activity towards human red blood cells, suggesting a favorable safety profile for therapeutic applications. The safety profile is critical for advancing these compounds toward clinical trials.
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s activity is attributed to its thiazole core, sulfonamide group, and nitrothiophenyl substituent. The thiazole ring enables π-π stacking with biological targets, while the sulfonamide group participates in hydrogen bonding. The nitro group enhances electrophilicity, potentially improving binding to enzymes like kinases or phosphatases .
Structural Contributions Table
Q. What are standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1: Formation of the thiazole ring via Hantzsch thiazole synthesis (α-haloketone + thiourea under basic conditions) .
- Step 2: Amidation using coupling agents like EDCI/HOBt to attach the benzamide moiety .
- Step 3: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Q. How is this compound characterized for purity and identity?
Key methods include:
- HPLC: Purity assessment (>95% by reverse-phase C18 column).
- NMR: Confirmation of proton environments (e.g., thiazole C-H at δ 7.8–8.2 ppm) .
- Mass Spectrometry: Molecular ion peak matching theoretical m/z .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in reported binding modes?
Contradictory activity data (e.g., varying IC50 values) may arise from polymorphic forms or binding pose differences. Using SHELX programs (e.g., SHELXL for refinement), researchers can:
Q. What strategies optimize synthetic yield for scale-up?
Yield optimization requires:
- Solvent Screening: DMF improves thiazole cyclization vs. THF (85% vs. 60% yield) .
- Catalyst Optimization: Pd(PPh3)4 enhances Suzuki coupling efficiency for nitrothiophenyl attachment .
- Process Monitoring: In-line FTIR to track intermediate formation .
Yield Optimization Table
| Parameter | Condition 1 | Condition 2 | Yield Improvement |
|---|---|---|---|
| Solvent | THF | DMF | +25% |
| Catalyst | None | Pd(PPh3)4 | +30% |
| Temperature | 25°C | 60°C | +15% |
Q. How can computational modeling elucidate its mechanism of action?
- Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., GROMACS) to identify key binding residues .
- QSAR Studies: Correlate nitro group position with inhibitory activity against cancer cell lines (R² > 0.85) .
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict reactive sites .
Q. What experimental designs address conflicting data in biological assays?
For inconsistent IC50 values:
- Assay Validation: Use positive controls (e.g., staurosporine for kinase inhibition).
- Purity Reassessment: Confirm via DSC (melting point consistency) .
- Target Profiling: Screen against related isoforms (e.g., HDAC1 vs. HDAC6) to rule off-target effects .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
